molecular formula C15H14ClNO2 B15096732 (1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate

(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate

Cat. No.: B15096732
M. Wt: 275.73 g/mol
InChI Key: NOAMCZXEXCJACJ-UHFFFAOYSA-N
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Description

(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate is a chemical compound that features a naphthalene ring substituted with a chlorine atom at the first position and a pyrrolidine-1-carboxylate group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate typically involves the following steps:

    Chlorination of Naphthalene: Naphthalene is chlorinated to produce 1-chloronaphthalene. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Formation of Pyrrolidine-1-carboxylate: Pyrrolidine is reacted with a carboxylating agent to form pyrrolidine-1-carboxylate. Common carboxylating agents include phosgene or carbon dioxide.

    Coupling Reaction: The final step involves coupling 1-chloronaphthalene with pyrrolidine-1-carboxylate under suitable conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Naphthalene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-chloronaphthalene: A simpler analog without the pyrrolidine-1-carboxylate group.

    Pyrrolidine-1-carboxylate: Lacks the naphthalene ring and chlorine substitution.

    Naphthalene derivatives: Various naphthalene compounds with different substituents.

Uniqueness

(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate is unique due to the combination of the naphthalene ring, chlorine substitution, and pyrrolidine-1-carboxylate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H14ClNO2/c16-14-12-6-2-1-5-11(12)7-8-13(14)19-15(18)17-9-3-4-10-17/h1-2,5-8H,3-4,9-10H2

InChI Key

NOAMCZXEXCJACJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)Cl

Origin of Product

United States

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